molecular formula C11H14ClNS B1430513 (1R)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-amine hydrochloride CAS No. 1807940-09-5

(1R)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-amine hydrochloride

Cat. No.: B1430513
CAS No.: 1807940-09-5
M. Wt: 227.75 g/mol
InChI Key: RBWXLTDWWAXDMJ-DDWIOCJRSA-N
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Description

(1R)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of benzothiophene derivatives Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-amine hydrochloride typically involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized using various methods such as the Gewald reaction, Paal–Knorr synthesis, or Fiesselmann synthesis.

    Introduction of the Ethan-1-amine Group: The ethan-1-amine group can be introduced through nucleophilic substitution reactions.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-Chloroperoxybenzoic acid, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Ethylamine, ammonia, other nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Various substituted benzothiophene derivatives.

Mechanism of Action

The mechanism of action of (1R)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit key enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-amine hydrochloride is unique due to its specific structural features and the presence of the ethan-1-amine group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(1R)-1-(3-methyl-1-benzothiophen-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NS.ClH/c1-7-9-5-3-4-6-10(9)13-11(7)8(2)12;/h3-6,8H,12H2,1-2H3;1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBWXLTDWWAXDMJ-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=CC=CC=C12)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=CC=CC=C12)[C@@H](C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1R)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-amine hydrochloride

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